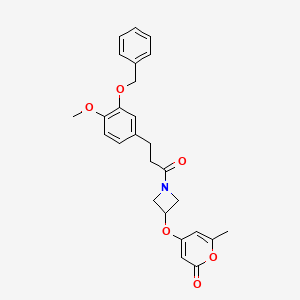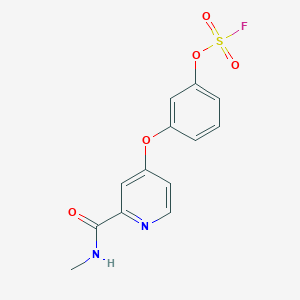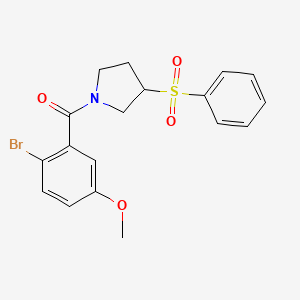![molecular formula C24H29NO4 B2380830 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid CAS No. 1698469-64-5](/img/structure/B2380830.png)
2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid” is a type of unnatural amino acid . It is also known as 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid . The empirical formula of this compound is C21H23NO4 and it has a molecular weight of 353.41 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m1/s1 . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 353.42 . The storage temperature for this compound is between 2-8°C in a dry environment .Applications De Recherche Scientifique
Solid Phase Peptide Synthesis
One significant application of 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid is in the area of solid phase peptide synthesis. This compound, commonly known as Fmoc, is extensively used as a protecting group for amino acids during the synthesis of peptides. The Fmoc group offers several advantages, including stability under a variety of conditions and ease of removal without affecting other sensitive groups in the peptide chain. This has led to numerous advancements in the synthesis of biologically active peptides and small proteins, underpinning much of modern bioorganic chemistry (Fields & Noble, 2009).
Synthesis of Hydroxamic Acids
Another application lies in the synthesis of structurally diverse N-substituted hydroxamic acids. The Fmoc group is used in the synthesis of N-alkylhydroxylamines, which are then utilized in various chemical reactions to create hydroxamic acids. This has important implications in organic chemistry, especially in the development of new molecules with potential biological activities (Mellor & Chan, 1997).
Protection of Hydroxy-Groups
The Fmoc group is also employed to protect hydroxy-groups in chemical syntheses. It is compatible with various acid- and base-labile protecting groups, and can be conveniently removed under mild conditions. This versatility makes it a valuable tool in the synthesis of complex organic molecules, such as oligonucleotides (Gioeli & Chattopadhyaya, 1982).
Supramolecular Chemistry
In the field of supramolecular chemistry, the Fmoc group's role in the formation of supramolecular synthons and patterns is notable. This research area focuses on understanding the noncovalent interactions and structural features in the crystal structures of Fmoc-amino acids. Such insights are crucial for the design and development of novel hydrogelators and biomaterials (Bojarska et al., 2020).
Synthesis of Sugar Amino Acids
Additionally, Fmoc-protected sugar amino acids derived from neuraminic acids have been synthesized and incorporated into solid-phase synthesis, leading to the efficient creation of oligomers. This demonstrates the compound's versatility in synthesizing complex sugar-based molecules (Gregar & Gervay-Hague, 2004).
Peptide Bond Protection
Fmoc derivatives are used for protecting peptide bonds in peptides, particularly in difficult sequence syntheses. This has significant implications for peptide synthesis, particularly in preventing interchain association during the process (Johnson et al., 1993).
Safety and Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with this compound are H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle and work with the compound safely.
Mécanisme D'action
Target of Action
Similar compounds are known to interact with amino acid derivatives, eaat, hydroxycarboxylic acid receptor (hcar), free fatty acid receptor, fatty acid synthase (fasn), apical sodium-dependent bile acid transporter, and g protein-coupled bile acid receptor 1 .
Mode of Action
It’s known that the compound is a derivative of the fluorenylmethyloxycarbonyl (fmoc) group . Fmoc is a protective group used in peptide synthesis, which suggests that this compound may interact with its targets through peptide bond formation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, its stability at room temperature suggests that it may be sensitive to temperature changes .
Propriétés
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-3-4-5-6-15-22(23(26)27)25(2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYALCSQHDRWTQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-phenyl-4-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2380749.png)




![13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione](/img/structure/B2380757.png)
![(4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2380758.png)
![N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2380759.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2380760.png)


![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2380764.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2380769.png)
